molecular formula C11H16N2O B1453811 2-(Cyclohexyloxy)pyridin-4-amine CAS No. 1248075-07-1

2-(Cyclohexyloxy)pyridin-4-amine

Cat. No. B1453811
CAS RN: 1248075-07-1
M. Wt: 192.26 g/mol
InChI Key: LSZSCCXVZJNYLX-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)pyridin-4-amine is a heterocyclic compound with a pyridine ring and a cyclohexyloxy group attached to the amino group . The compound has gained interest in the scientific community due to its potential. It has a molecular weight of 192.26 .


Molecular Structure Analysis

The molecular structure of 2-(Cyclohexyloxy)pyridin-4-amine is represented by the InChI code: 1S/C11H16N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,12,13) . This indicates that the compound contains a pyridine ring with an amino group at the 4-position and a cyclohexyloxy group at the 2-position .


Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions of 2-(Cyclohexyloxy)pyridin-4-amine, similar compounds like 4-cyanopyridine have been studied. For instance, the reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris [2-phenylpyridinato- C2, N] iridium (III) complex led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .


Physical And Chemical Properties Analysis

2-(Cyclohexyloxy)pyridin-4-amine is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available in the literature.

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, 2-(Cyclohexyloxy)pyridin-4-amine serves as a building block for the development of drug candidates. It is particularly valuable in the synthesis of compounds with potential anti-inflammatory properties . The compound’s amine group can be modified to produce derivatives that target specific biological pathways involved in inflammation, offering a pathway to new medications.

Safety and Hazards

The safety information for 2-(Cyclohexyloxy)pyridin-4-amine indicates that it may be harmful if swallowed or inhaled . It is recommended to avoid release to the environment and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyclohexyloxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZSCCXVZJNYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)pyridin-4-amine

CAS RN

1248075-07-1
Record name 2-(cyclohexyloxy)pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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